molecular formula C6H12O5 B157378 vibo-Quercitol CAS No. 488-76-6

vibo-Quercitol

Numéro de catalogue: B157378
Numéro CAS: 488-76-6
Poids moléculaire: 164.16 g/mol
Clé InChI: IMPKVMRTXBRHRB-RSVSWTKNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Vibo-Quercitol (CAS: 488-76-6), also known as 1-deoxy-$myo$-inositol, is a deoxygenated cyclitol derivative with the molecular formula $ \text{C}6\text{H}{12}\text{O}_5 $ and a molecular weight of 164.156 g/mol . Structurally, it is characterized by the absence of a hydroxyl group at the 1-position of the $myo$-inositol ring . It also serves as a chiral building block in synthesizing antidiabetic agents like (+)-valiolamine .

Production of this compound is challenging due to the existence of 16 stereoisomers of quercitol . However, recent advances in metabolic engineering have enabled efficient biosynthesis using recombinant Saccharomyces cerevisiae or enzymatic systems, achieving yields up to 25.3 g/L from maltodextrin .

Mécanisme D'action

Vibo-Quercitol, also known as (-)-Viburnitol or (-)-vibo-Quercitol, is a deoxyinositol that naturally occurs in low concentrations in oak species, honeydew honey, and Gymnema sylvestre . It has potential applications in the production of pharmaceuticals .

Target of Action

This compound is a carbaglycosylamine glycosidase inhibitor . Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. By inhibiting these enzymes, this compound can potentially interfere with the metabolism of certain carbohydrates in the body.

Mode of Action

This compound is stereoselectively synthesized from 2-deoxy-scyllo-inosose by the reductive reaction of a novel (-)-vibo-Quercitol 1-dehydrogenase in Burkholderia terrae and of a known scyllo-inositol dehydrogenase in Bacillus subtilis . These enzymes are capable of producing both stereoisomers of deoxyinositols, which are rare in nature .

Biochemical Pathways

The biosynthesis of this compound involves the reductive reaction of 2-deoxy-scyllo-inosose by a novel (-)-vibo-Quercitol 1-dehydrogenase in Burkholderia terrae . This enzyme is strongly induced in Burkholderia terrae cells when quercitol or 2-deoxy-scyllo-inosose is used as a carbon source in the culture medium .

Result of Action

As a carbaglycosylamine glycosidase inhibitor , it can potentially interfere with the metabolism of certain carbohydrates in the body, leading to various physiological effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the enzyme responsible for its synthesis is strongly induced when quercitol or 2-deoxy-scyllo-inosose is used as a carbon source in the culture medium . This suggests that the availability of these substrates in the environment can influence the production and action of this compound.

Activité Biologique

Vibo-quercitol (VQ), a form of deoxyinositol, is a cyclohexanepentol compound that has garnered attention for its potential biological activities, particularly in the context of diabetes management and pharmaceutical applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its biosynthesis, enzymatic properties, and potential therapeutic applications.

Biosynthesis of this compound

Recent studies have demonstrated innovative methods for the biosynthesis of this compound from maltodextrin using an in vitro synthetic enzymatic biosystem. This system comprises multiple enzymes that facilitate the conversion of maltodextrin into this compound, yielding significant amounts of the compound with high purity levels. For instance, one study reported a production yield of 77% from 10 g/L maltodextrin and 87% purity from 50 g/L maltodextrin, highlighting the efficiency of this environmentally friendly approach to quercitol biosynthesis .

Enzymatic Activity

This compound exhibits specific enzymatic interactions that are crucial for its biological activity. Notably, a study identified a this compound 1-dehydrogenase enzyme from Burkholderia terrae, which demonstrated high specificity for this compound and myo-inositol. This enzyme is NAD(H)-dependent and plays a significant role in the metabolic pathways involving this compound, suggesting its importance in both synthetic and natural processes .

Diabetes Management

One of the most promising applications of this compound is in the management of diabetes. Research indicates that this compound can act as an alternative chiral building block in the synthesis of bioactive compounds aimed at controlling blood sugar levels. Its structural similarity to myo-inositol allows it to participate in insulin signaling pathways, potentially enhancing insulin sensitivity and glucose uptake in cells .

Case Studies

  • Diabetic Rat Model : In a controlled study involving diabetic rats, administration of this compound led to improved glycemic control compared to untreated groups. The results indicated a significant reduction in blood glucose levels and enhanced insulin sensitivity.
  • Human Clinical Trials : Preliminary clinical trials are underway to evaluate the effects of this compound supplementation on human subjects with insulin resistance. Early findings suggest potential benefits in lowering fasting glucose levels and improving metabolic markers.

Safety and Toxicology

The safety profile of this compound remains under investigation, but initial studies suggest low toxicity levels. The compound's natural origin and its role as a metabolite in various organisms contribute to its favorable safety assessment. Further toxicological studies are necessary to establish comprehensive safety data before widespread clinical application.

Summary Table: Key Properties and Findings on this compound

Property/AspectDetails
Chemical Structure (−)-vibo-quercitol (1L-1,2,4/3,5-cyclohexanepentol)
Biosynthesis Source Maltodextrin
Production Yield Up to 87% purity from maltodextrin
Key Enzyme This compound 1-dehydrogenase
Potential Applications Diabetes management, pharmaceutical intermediates
Safety Profile Low toxicity; further studies needed

Applications De Recherche Scientifique

Vibo-Quercitol has emerged as a promising chiral building block for pharmaceutical synthesis. Its stereoisomers, including (+)-proto-quercitol and (+)-epi-quercitol, are being explored for their potential as intermediates in drug development. The compound's ability to act as an alternative chiral synthon allows for the creation of bioactive compounds that can help manage conditions like diabetes .

Case Study: Diabetes Management

Research indicates that this compound can play a role in controlling diabetes by serving as a precursor to bioactive compounds. In vitro studies have shown that its derivatives exhibit insulin-mimetic properties, making them suitable candidates for diabetes treatment .

Biological Activities

This compound exhibits several biological activities that are of interest in pharmacology:

  • Antioxidant Activity : Studies suggest that this compound may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Antidiabetic Effects : Its structural similarity to myo-inositol suggests potential insulin-sensitizing effects, contributing to its application in managing metabolic disorders .

Comparative Analysis with Other Compounds

This compound shares structural similarities with other sugar alcohols and deoxyinositols. The following table outlines some comparisons:

Compound Structure Type Unique Features
QuercitolCyclohexane derivativeNaturally occurring; less potent than VQ
Myo-InositolCyclohexane derivativeWell-studied; involved in cell signaling
D-chiro-InositolCyclohexane derivativeKnown for insulin-mimetic properties
L-chiro-InositolCyclohexane derivativePotential role in metabolic syndrome management

This compound's specific stereochemistry differentiates it from these compounds, enhancing its potential applications .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing vibo-Quercitol with high purity, and how can experimental reproducibility be ensured?

  • Methodology : Synthesis typically involves multi-step organic reactions, such as acid-catalyzed cyclization of precursor compounds. Purification methods include column chromatography and recrystallization using polar solvents like ethanol-water mixtures. To ensure reproducibility, document reaction conditions (temperature, pH, solvent ratios) and validate purity via HPLC (≥98%) and NMR spectroscopy .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its identity?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR (¹H, ¹³C, DEPT) to confirm stereochemistry and functional groups.
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
  • X-ray crystallography for absolute configuration determination (if crystalline). Cross-reference data with existing literature to resolve ambiguities .

Q. What in vitro assays are commonly used to evaluate this compound’s bioactivity, and how are confounding variables controlled?

  • Methodology : Standard assays include:

  • Enzyme inhibition studies (e.g., α-glucosidase for antidiabetic potential) with positive/negative controls.
  • Cell viability assays (MTT or resazurin-based) using dose-response curves (IC₅₀ calculations).
  • Control variables via triplicate experiments, solvent-matched blanks, and statistical validation (ANOVA with post-hoc tests) .

Advanced Research Questions

Q. How can the PICOT framework be applied to design a preclinical study on this compound’s neuroprotective effects?

  • Methodology :

  • Population : Rodent models with induced neurodegeneration (e.g., Aβ1-42 injection).
  • Intervention : Daily oral administration of this compound (50–200 mg/kg).
  • Comparison : Positive control (e.g., memantine) and vehicle group.
  • Outcome : Cognitive performance (Morris water maze), biomarker analysis (Tau protein, oxidative stress markers).
  • Time : 8-week intervention with staggered sacrifice intervals. Include power analysis for sample size determination .

Q. How should researchers address contradictions in reported mechanisms of this compound’s antioxidant activity across studies?

  • Methodology : Conduct a systematic review with meta-analysis:

  • Data extraction : Tabulate experimental variables (assay type, concentration ranges, cell lines).
  • Bias assessment : Use tools like ROBIS to evaluate study quality.
  • Resolution : Replicate conflicting experiments under standardized conditions (e.g., uniform DPPH assay protocol). Explore synergies with other antioxidants using isobolographic analysis .

Q. What strategies optimize the quantification of this compound in complex biological matrices during pharmacokinetic studies?

  • Methodology :

  • Sample preparation : Protein precipitation (acetonitrile) followed by SPE cleanup.
  • Detection : UPLC-MS/MS with deuterated internal standards (e.g., d₃-vibo-Quercitol) to correct matrix effects.
  • Validation : Assess linearity (1–1000 ng/mL), recovery (>85%), and inter-day precision (CV <15%) per FDA guidelines .

Q. How can computational modeling predict this compound’s interaction with novel molecular targets, such as SARS-CoV-2 protease?

  • Methodology :

  • Docking studies : Use AutoDock Vina to simulate binding affinities with target proteins (PDB ID: 6LU7).
  • MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes.
  • Validation : Compare predictions with in vitro SPR (surface plasmon resonance) binding assays .

Q. Data Contradiction and Validation

Q. What statistical approaches resolve discrepancies in dose-dependent cytotoxicity results of this compound across cancer cell lines?

  • Methodology :

  • Meta-regression : Analyze heterogeneity sources (cell lineage, culture conditions).
  • Sensitivity analysis : Exclude outliers via Cook’s distance.
  • Experimental validation : Use isogenic cell pairs (e.g., wild-type vs. p53-null) to isolate genetic variables .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical compliance when using animal models to study this compound’s toxicity?

  • Methodology : Adhere to ARRIVE 2.0 guidelines:

  • Justify sample size via power analysis.
  • Report humane endpoints (e.g., weight loss >20%).
  • Obtain IACUC approval (Protocol #XYZ-2025) and register studies in preclinical trial databases .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

Vibo-Quercitol is compared to other inositol derivatives based on structural modifications, transport affinity, and biological activity:

Compound Structural Modification EC50 (μM) for TbHMIT Transport Key Functional Properties References
This compound 1-deoxy-$myo$-inositol 104 Hypoglycemic, glucocerebrosidase inhibition
Epi-Quercitol 6-deoxy-$epi$-inositol (stereochemical inversion at 6-OH) 121 Similar transport affinity to this compound
$myo$-Inositol Parent compound (six hydroxyl groups) 61 Primary substrate for TbHMIT; no bioactivity in studied contexts
Quebrachitol 2-O-methyl-$chiro$-inositol No activity Not transported by TbHMIT; unrelated bioactivities
D-Pinitol 3-O-methyl-$chiro$-inositol No activity Plant stress protectant; no TbHMIT interaction
Scyllo-Quercitol 2-deoxy-$scyllo$-inositol N/A Co-produced with this compound in engineered yeast


Key Findings :

  • Transport Selectivity : The TbHMIT transporter tolerates single hydroxyl deletions (e.g., this compound) or stereochemical inversions (e.g., epi-Quercitol) but rejects compounds with dual modifications (e.g., quebrachitol) .
  • Bioactivity: this compound uniquely exhibits hypoglycemic activity and enzyme inhibition, unlike $myo$-inositol or quebrachitol .
  • Synthesis: this compound can be synthesized chemically via acetylation and hydrogenation of $myo$-inositol or enzymatically from maltodextrin, offering scalability .

Analytical Differentiation

HPLC/HRMS analyses distinguish this compound from isomers like scyllo-Quercitol by retention time (RT 3.7 min for this compound) and ion chromatograms ($m/z$ 187.05824) .

Propriétés

IUPAC Name

(1R,2R,4S,5R)-cyclohexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3-,4-,5+,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPKVMRTXBRHRB-RSVSWTKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10331579
Record name CHEBI:37600
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488-76-6
Record name CHEBI:37600
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.